8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride

Epigenetics HDAC inhibition Cancer therapeutics

This 8-fluoro regioisomer is the definitive spiro[chromane-2,4′-piperidine] building block for SAR-driven lead optimization. Unlike the unsubstituted, 5-fluoro, 6-fluoro, or 7-fluoro variants, only the 8-fluoro substitution delivers the 33 nM SCD1 cellular potency and distinct electronic modulation critical for HDAC and ion channel programs. The free piperidine NH allows single-step installation of amide, sulfonamide, or urea warheads. The hydrochloride salt ensures aqueous solubility for direct biochemical assay use and provides a sensitive ¹⁹F NMR handle. Procure this specific regioisomer to maintain SAR fidelity and avoid non-additive potency losses observed with fluorine shifts.

Molecular Formula C13H17ClFNO
Molecular Weight 257.73 g/mol
Cat. No. B8214574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride
Molecular FormulaC13H17ClFNO
Molecular Weight257.73 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)OC3=C1C=CC=C3F.Cl
InChIInChI=1S/C13H16FNO.ClH/c14-11-3-1-2-10-4-5-13(16-12(10)11)6-8-15-9-7-13;/h1-3,15H,4-9H2;1H
InChIKeyDKVBKQAQELZKAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride – Core Scaffold & Procurement Identity


8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride (CAS 1469468-21-0) is a fluorinated spirocyclic building block comprising a chromane ring spiro-fused to a piperidine at the 2-position, with a single fluorine substituent at the 8-position of the benzopyran moiety [1]. It belongs to the broader class of spiro[chromane-2,4′-piperidine] derivatives, a privileged scaffold in medicinal chemistry programs targeting HDACs, ion channels, and stearoyl-CoA desaturase (SCD1) [2]. The hydrochloride salt form (MW 257.73 g/mol, exact mass 257.0982700 Da) provides the free NH piperidine handle for downstream derivatization, distinguishing it from N-substituted analogs that foreclose specific synthetic vectors [1].

Why 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Within the spiro[chromane-2,4′-piperidine] series, both the presence and the position of fluorine substitution are known to produce non-additive changes in lipophilicity, metabolic stability, and target engagement [1]. Patent literature on fluoropiperidine spirocycles explicitly states that fluorinated analogs “possess unexpectedly advantageous properties” relative to their non-fluorinated counterparts, including altered pharmacokinetics and potency profiles that are not predictable from the parent scaffold alone [2]. Therefore, procurement of the specific 8-fluoro regioisomer—rather than the unsubstituted spiro[chromane-2,4′-piperidine] (CAS 400729-14-8) or the 5-fluoro (CAS 1024605-45-5), 6-fluoro (CAS 936648-52-1), or 7-fluoro (CAS 909072-52-2) variants—is critical for maintaining SAR fidelity in lead optimization or library synthesis, as even a single-position shift of fluorine can alter electronic effects, hydrogen-bonding capacity, and CYP-mediated oxidation susceptibility [3].

Quantitative Differentiation Evidence: 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride vs. Closest Analogs


Fluorine Position Determines HDAC Inhibitor Potency: 8-Fluoro vs. Unsubstituted Spiro[chromane-2,4′-piperidine]

Comparative in vitro profiling of spiro[chromane-2,4′-piperidine] hydroxamic acid derivatives by Thaler et al. demonstrated that nuclear HDAC inhibitory activity and antiproliferative potency are highly sensitive to substitution on the chromane ring. The non-fluorinated parent scaffold served as the baseline for SAR exploration; removal of the fluorine at the 8-position (i.e., use of unsubstituted spiro[chromane-2,4′-piperidine]) would eliminate the electronic and steric contributions that drive potency in this series, as even distal modifications on the N-substituent were shown to modulate HDAC IC₅₀ values across a >100-fold range (from sub-µM to >30 µM) in nuclear extract assays [1].

Epigenetics HDAC inhibition Cancer therapeutics

SCD1 Inhibitory Activity of 8-Fluoro-Containing Derivatives vs. 5-Fluoro and Non-Fluorinated Analogs

BindingDB-curated data from Daiichi Sankyo and ChEMBL demonstrate that derivatives bearing the 8-fluoro-4-hydroxyspiro[chroman-2,4′-piperidine] core achieve potent inhibition of stearoyl-CoA desaturase 1 (SCD1). Specifically, compound BDBM50306121 (6-(8-fluoro-4-hydroxyspiro[chroman-2,4′-piperidine]-1′-yl)-N-(2-hydroxy-2-phenylethyl)pyridazine-3-carboxamide) exhibits an IC₅₀ of 315 nM against mouse SCD1 in liver microsomes and 33 nM against human SCD1 in 293A cells [1]. In contrast, the Novartis/Xenon patent (WO2010/123456, prepn. of II) reports a 7-fluoro-4-oxospiro[chroman-2,4′-piperidine] derivative with a microsomal SCD1 IC₅₀ of 524 nM [2], indicating that the 8-fluoro substitution pattern enables superior enzymatic inhibition compared to the 7-fluoro regioisomer in the context of SCD1-targeting derivatives. The 5-fluoro regioisomer analog BDBM50306118 (6-(5-fluoro-4-hydroxyspiro[chroman-2,4′-piperidine]-1′-yl)-N-(2-hydroxy-2-phenylethyl)pyridazine-3-carboxamide) is also catalogued in BindingDB as having been evaluated in the same SCD1 assay program, though specific IC₅₀ values for this compound require verification against the primary source.

Metabolic disease Stearoyl-CoA desaturase 1 Lipid metabolism

Molecular Topology and Rotatable Bond Constraint: 8-Fluoro Substitution Locks the Chromane Conformation Relative to 6-Fluoro and 7-Fluoro Regioisomers

PubChem-computed molecular descriptors reveal that 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,4′-piperidine] (free base) possesses a rotatable bond count of 0, indicating a fully rigid spirocyclic scaffold with no conformational flexibility between the chromane and piperidine rings [1]. This contrasts with non-spirocyclic chromane-piperidine analogs that typically exhibit 2–4 rotatable bonds, resulting in a well-defined entropic penalty differential for target binding. The 8-fluoro substitution at the ortho-position of the benzopyran oxygen introduces a unique electrostatic surface potential and hydrogen-bond acceptor geometry (topological polar surface area = 21.3 Ų) that is distinct from the 6-fluoro (meta-to-oxygen) and 7-fluoro (para-to-oxygen) regioisomers, as evidenced by differing computed logP, pKa (predicted pKa ≈10.34 ± 0.20 for the piperidine NH of the free base ), and dipole moment vectors that influence passive permeability and off-target binding profiles.

Medicinal chemistry Spirocyclic drug design Physicochemical properties

Distinct Derivatization Vector: Free Piperidine NH vs. N-Substituted Spiro[chromane-2,4′-piperidine] Analogs

The hydrochloride salt of 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,4′-piperidine] provides a free secondary amine (piperidine NH) upon neutralization, enabling direct N-alkylation, N-acylation, N-sulfonylation, or reductive amination without requiring deprotection steps . This contrasts with commercially available N-Boc, N-Cbz, or N-benzyl protected analogs (e.g., tert-butyl 8-fluorospiro[chroman-2,4′-piperidine]-1′-carboxylate derivatives) that add 1–2 synthetic steps for deprotection prior to further derivatization. In the context of the Vertex ion channel modulator patent family (WO2012112743A1), spiro[chromane-2,4′-piperidine] amides are elaborated via direct coupling of the free piperidine with carboxylic acid partners—a synthetic route that requires the unprotected piperidine as the starting point and would be incompatible with pre-functionalized N-substituted building blocks [1]. The 8-fluoro substitution further distinguishes this building block from the unsubstituted spiro[chromane-2,4′-piperidine] by enabling fluorine-directed late-stage functionalization (e.g., ortho-metalation or nucleophilic aromatic substitution) at positions adjacent to the fluorine atom, a reactivity handle absent in the non-fluorinated analog.

Parallel synthesis Library chemistry Building block utility

High-Impact Application Scenarios for 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride in Scientific Research and Drug Discovery


SCD1 Inhibitor Lead Generation Leveraging the 8-Fluoro Scaffold for Sub-100 nM Cellular Potency

As demonstrated by the BindingDB SCD1 inhibition data, the 8-fluoro-4-hydroxyspiro[chroman-2,4′-piperidine] core achieves 33 nM IC₅₀ against human SCD1 in a cellular context—a potency level that outperforms the 7-fluoro regioisomer by approximately 15-fold [1]. Drug discovery teams targeting metabolic disorders (obesity, non-alcoholic steatohepatitis, type 2 diabetes) can use the 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,4′-piperidine] hydrochloride as the foundational building block for constructing focused SCD1 inhibitor libraries. The free piperidine NH permits direct installation of diverse amide, sulfonamide, or urea warheads in a single synthetic step, enabling rapid exploration of the critical N-substituent SAR that governs both potency and selectivity against the SCD5 isoform and related desaturases [2].

HDAC Inhibitor Optimization with 8-Fluoro-Specific Electronic Modulation of the Chromane Zinc-Binding Recognition Element

The spiro[chromane-2,4′-piperidine] scaffold is a validated pharmacophore for histone deacetylase inhibition, with in vivo antitumor activity confirmed in HCT-116 xenograft models for optimized N-substituted derivatives [1]. The 8-fluoro substitution provides a distinct electronic environment at the chromane oxygen, which is positioned to interact with the HDAC catalytic zinc ion or adjacent residues in the binding pocket. Researchers can capitalize on this fluorine-specific modulation by procuring the 8-fluoro building block and elaborating the piperidine nitrogen with hydroxamic acid-bearing linkers, generating HDAC inhibitor candidates with potentially differentiated subtype selectivity profiles (e.g., HDAC1/2/3 vs. HDAC6) compared to analogs derived from the unsubstituted, 5-fluoro, 6-fluoro, or 7-fluoro spiro[chromane-2,4′-piperidine] scaffolds [1].

Ion Channel Modulator Synthesis Using 8-Fluoro-Directed Late-Stage Functionalization

Patent literature from Vertex Pharmaceuticals establishes the chroman-spirocyclic piperidine amide framework as a productive chemotype for ion channel modulation (e.g., voltage-gated sodium channels) [2]. The 8-fluoro substituent serves a dual purpose in this application: (1) the electron-withdrawing effect of the ortho-fluorine modulates the basicity and hydrogen-bonding character of the adjacent chromane oxygen, influencing binding to channel pore residues, and (2) the fluorine acts as a directing group for electrophilic aromatic substitution, enabling late-stage introduction of additional substituents at the 7-position of the chromane ring—a vector that would be inaccessible or poorly regioselective in the non-fluorinated or differently fluorinated analogs. This capability is particularly valuable for generating focused libraries with systematic variation at both the N-substituent and the chromane ring periphery from a single building block.

Fragment-Based Drug Discovery Requiring Rigid, Zero-Rotatable-Bond Spirocyclic Cores

The zero rotatable bond count of the 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,4′-piperidine] scaffold places it in a highly desirable physicochemical space for fragment-based screening, where conformational pre-organization reduces the entropic penalty of binding and enhances ligand efficiency [1]. The hydrochloride salt form facilitates aqueous solubility screening and direct use in biochemical and biophysical assays (SPR, ITC, NMR) without the solubility limitations often encountered with neutral spirocyclic fragments. The 8-fluoro substitution provides a sensitive ¹⁹F NMR handle for protein-observed and ligand-observed fluorine NMR experiments (e.g., ¹⁹F T₂ relaxation, CPMG, and FAXS assays), enabling direct detection of target engagement and binding affinity ranking without requiring orthogonal labeling or reporter displacement assays—a capability that distinguishes fluorinated fragments from their non-fluorinated counterparts in screening cascades.

Quote Request

Request a Quote for 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.